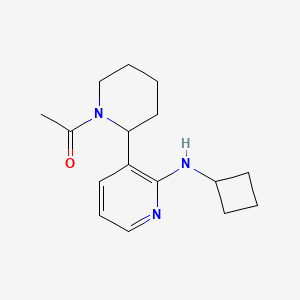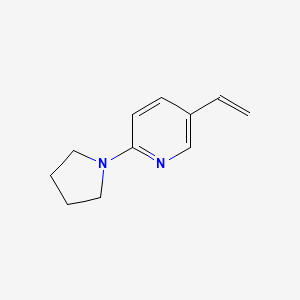
1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its significant biological and pharmacological activities. This compound belongs to the class of fluoroquinolones, which are widely recognized for their antimicrobial properties. The presence of fluorine atoms in the quinolone structure enhances its biological activity, making it a valuable compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and catalysts such as triethylamine . The process involves multiple steps, including cyclization and fluorination, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinolone ring, leading to the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other quinolone derivatives.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . This specific mechanism makes it effective against a wide range of bacterial strains, including those resistant to other antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antimicrobial properties.
Ciprofloxacin: A widely used fluoroquinolone known for its broad-spectrum activity.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
1-Ethyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of ethyl and difluoro groups enhances its potency and spectrum of activity compared to other fluoroquinolones .
Conclusion
This compound is a valuable compound in medicinal chemistry, known for its potent antimicrobial properties and diverse applications in scientific research. Its unique structure and mechanism of action make it a promising candidate for developing new therapeutic agents.
Propiedades
Fórmula molecular |
C12H9F2NO3 |
|---|---|
Peso molecular |
253.20 g/mol |
Nombre IUPAC |
1-ethyl-5,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9F2NO3/c1-2-15-5-6(12(17)18)11(16)9-7(13)3-4-8(14)10(9)15/h3-5H,2H2,1H3,(H,17,18) |
Clave InChI |
DUBIJMXESGSNEH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C(C=CC(=C21)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)




![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)
![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)


